Pitstop 2
Overview
Description
Pitstop 2 is a novel, selective, and cell membrane-permeable clathrin inhibitor. It competitively binds to the clathrin terminal domain, specifically inhibiting clathrin-mediated endocytosis (CME) . Its IC50 value for inhibiting the association of amphiphysin with clathrin terminal domain is approximately 12 μM . Unlike some other compounds, this compound does not rely on abbreviations or acronyms for its chemical name or logo.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes for Pitstop 2 have been well-studied, but specific details are not widely available. Researchers have successfully prepared it using established methods, although proprietary information may limit our access to precise reaction conditions.
Industrial Production Methods
Unfortunately, detailed industrial production methods for this compound are not publicly disclosed. its availability for research use suggests that it can be synthesized on a larger scale.
Chemical Reactions Analysis
Pitstop 2 undergoes interactions with clathrin and amphiphysin. While its primary mode of action is inhibiting CME, it may also impact clathrin-independent endocytosis (CIE) . Common reagents and conditions used in these reactions remain proprietary.
Scientific Research Applications
Pitstop 2 has found applications in various scientific fields:
Chemistry: Researchers use it to study clathrin-mediated processes and endocytosis.
Biology: It helps investigate cellular trafficking and vesicle dynamics.
Medicine: Its potential therapeutic implications are being explored, especially in the context of diseases involving endocytosis dysregulation.
Industry: Although not widely adopted, its unique properties make it an interesting candidate for drug development.
Mechanism of Action
Pitstop 2 directly binds to the clathrin terminal domain, overlapping with clathrin box-containing accessory protein ligands. By doing so, it disrupts clathrin-coated vesicle formation and inhibits endocytosis . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
While Pitstop 2 stands out due to its selectivity and cell permeability, other clathrin inhibitors exist. Notable compounds include Pitstop 1 (a predecessor), Dynasore, and chlorpromazine. Each has distinct properties and mechanisms of action.
Properties
IUPAC Name |
(NZ)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLWHGPJPVPDU-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)/N=C\3/NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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